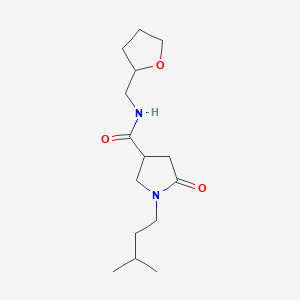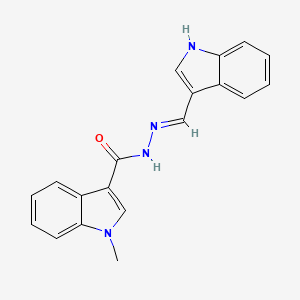![molecular formula C23H23ClN2O3S B6010014 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of autoimmune diseases such as psoriasis and lupus, as well as in the management of certain types of cancer.
作用机制
BMS-986165 works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases such as psoriasis and lupus. BMS-986165 also has an anti-tumor effect by inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, BMS-986165 has been shown to have a dose-dependent effect on the production of inflammatory cytokines. BMS-986165 has also been shown to reduce the infiltration of inflammatory cells into affected tissues in animal models of autoimmune diseases. In clinical trials, BMS-986165 has been well-tolerated, with few adverse effects reported.
实验室实验的优点和局限性
BMS-986165 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to synthesize and modify compared to larger molecules such as antibodies. BMS-986165 has also been shown to have good selectivity for TYK2, which reduces the risk of off-target effects. However, BMS-986165 has some limitations for lab experiments. It is relatively new and has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications. Additionally, the synthesis of BMS-986165 is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of BMS-986165. One potential direction is the investigation of its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the exploration of its anti-tumor effect in other types of cancer. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BMS-986165, as well as its potential long-term effects. Finally, the development of more efficient and cost-effective synthesis methods for BMS-986165 could facilitate its widespread use in research and clinical settings.
合成方法
The synthesis of BMS-986165 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amino group of glycine with tert-butoxycarbonyl (Boc) to form Boc-glycine. The second step involves the reaction of Boc-glycine with 4-chlorobenzenesulfonyl chloride to form Boc-glycine 4-chlorobenzenesulfonamide. The third step involves the reaction of Boc-glycine 4-chlorobenzenesulfonamide with 2,6-dimethylbenzylamine to form Boc-glycine 4-chlorobenzenesulfonamide 2,6-dimethylbenzylamide. The final step involves the deprotection of the Boc group to form BMS-986165.
科学研究应用
BMS-986165 has been extensively studied for its potential therapeutic applications. In preclinical studies, BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and lupus. In a phase 2 clinical trial, BMS-986165 was shown to be effective in the treatment of psoriasis, with a significant reduction in disease severity and improvement in quality of life. BMS-986165 has also shown potential in the management of certain types of cancer, including breast cancer and pancreatic cancer.
属性
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-17-7-6-8-18(2)23(17)25-22(27)16-26(15-19-9-4-3-5-10-19)30(28,29)21-13-11-20(24)12-14-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRZUWQDHQNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)

![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)

![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)
![4-isobutyl-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B6010022.png)

